molecular formula C17H12ClF8NO6S B12830284 1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone

1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone

Cat. No.: B12830284
M. Wt: 545.8 g/mol
InChI Key: GLECKPJNLWUYBF-RYUDHWBXSA-N
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Description

1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including a sulfonyl group, a nitrophenyl group, and a chloro-octafluorobutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone can be achieved through a multi-step process involving the following key steps:

    Formation of the dihydrofuran ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the sulfonyl group: This step typically involves sulfonylation reactions using sulfonyl chlorides.

    Addition of the chloro-octafluorobutyl chain: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines from nitro groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of its functional groups on biological systems, including enzyme inhibition or receptor binding.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone: can be compared with other sulfonyl-containing compounds, nitrophenyl derivatives, and fluorinated organic molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds. The presence of the chloro-octafluorobutyl chain, in particular, may impart unique properties such as increased lipophilicity or resistance to metabolic degradation.

Properties

Molecular Formula

C17H12ClF8NO6S

Molecular Weight

545.8 g/mol

IUPAC Name

1-[(2R,3S)-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl-5-methyl-3-(4-nitrophenyl)-2,3-dihydrofuran-2-yl]ethanone

InChI

InChI=1S/C17H12ClF8NO6S/c1-7(28)12-11(9-3-5-10(6-4-9)27(29)30)13(8(2)33-12)34(31,32)17(25,26)15(21,22)14(19,20)16(18,23)24/h3-6,11-12H,1-2H3/t11-,12-/m0/s1

InChI Key

GLECKPJNLWUYBF-RYUDHWBXSA-N

Isomeric SMILES

CC1=C([C@H]([C@@H](O1)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F

Canonical SMILES

CC1=C(C(C(O1)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F

Origin of Product

United States

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